3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound featuring a pyridazine ring substituted with a methyl group and a pyrrolidine ring linked via an ether bond to a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 3-methyl-2,4-pentanedione, under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. For instance, 3-hydroxy-1-(thiophen-2-ylsulfonyl)pyrrolidine can be synthesized by reacting thiophene-2-sulfonyl chloride with 3-hydroxypyrrolidine in the presence of a base like triethylamine.
Ether Formation: The final step involves the etherification of the pyridazine core with the pyrrolidine derivative. This can be achieved by reacting the pyridazine with the pyrrolidine derivative in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazine derivatives.
Substitution: The methyl group on the pyridazine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophene ring.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas can be employed for reducing the pyridazine ring.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substituting the methyl group.
Major Products
Oxidation: Thiophene sulfoxide or thiophene sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the pyridazine and pyrrolidine rings, along with the thiophene sulfonyl group, suggests it could exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridazine ring could engage in hydrogen bonding or π-π interactions with biological targets, while the thiophene sulfonyl group could enhance its binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridazine: Lacks the pyrrolidine and thiophene sulfonyl groups, making it less complex and potentially less bioactive.
6-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Similar but without the methyl group, which could affect its reactivity and binding properties.
Pyridazine Derivatives: Various derivatives exist with different substituents, each exhibiting unique properties and applications.
Uniqueness
3-Methyl-6-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine stands out due to its combination of a pyridazine core, a pyrrolidine ring, and a thiophene sulfonyl group
Properties
IUPAC Name |
3-methyl-6-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-10-4-5-12(15-14-10)19-11-6-7-16(9-11)21(17,18)13-3-2-8-20-13/h2-5,8,11H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJHLKJXVIMCTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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